molecular formula C21H21NO3 B2497770 N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide CAS No. 1105212-38-1

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide

Cat. No.: B2497770
CAS No.: 1105212-38-1
M. Wt: 335.403
InChI Key: UQAAHSBQZJUXRN-UHFFFAOYSA-N
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Description

N-[2-(4-Ethoxyphenoxy)ethyl]naphthalene-2-carboxamide is a naphthalene-2-carboxamide derivative featuring a phenoxyethyl group substituted with an ethoxy moiety at the para position. The compound’s unique ethoxyphenoxyethyl chain distinguishes it from simpler phenyl-substituted derivatives, likely influencing its lipophilicity, solubility, and biological interactions .

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-24-19-9-11-20(12-10-19)25-14-13-22-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAHSBQZJUXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s structure includes:

  • Naphthalene-2-carboxamide backbone : Common among analogs with demonstrated antimicrobial, antimycobacterial, and anticancer activities .
  • Ethoxyphenoxyethyl side chain: A distinguishing feature compared to most analogs, which typically have substituents (e.g., ethoxy, methoxy, halogens) directly attached to the phenyl ring .
Table 1: Structural Comparison with Selected Analogs
Compound Name Substituent Position & Type Key Structural Differences
N-(4-Ethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (10c) 4-ethoxy on phenyl ring Lacks ethyl spacer between phenyl and amide
N-(2-Ethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (10a) 2-ethoxy on phenyl ring Direct phenyl substitution
3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide 4-methoxy on phenyl ring Methoxy group instead of ethoxy
N-(4-Chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Naftol AS-E) 4-chloro on phenyl ring Chlorine substituent; no hydroxyl group
Antimicrobial Activity
  • MIC Values: Compound 16 (butoxyphenyl derivative): MIC = 50 µM against S. typhimurium . 3-Hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide: Moderate activity (MIC = 55 µM) against Staphylococcus spp. . Inference for Target Compound: The ethoxyphenoxyethyl group may enhance Gram-negative activity due to increased lipophilicity, but this requires experimental validation.
Antimycobacterial Activity
  • N-(4-Chlorophenyl)-3-hydroxynaphthalene-2-carboxamide : Comparable to isoniazid against M. kansasii .
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide : MIC = 10 µM against M. tuberculosis .
  • SAR Insight : Electron-withdrawing groups (e.g., Cl, CF₃) and ortho substitution enhance antimycobacterial activity . The target’s ethoxy group, being electron-donating, may reduce potency unless compensated by its extended alkyl chain.

Structure-Activity Relationship (SAR) Trends

Substituent Position :

  • Ortho-substituted derivatives (e.g., 10a) often show higher activity than para-substituted ones .
  • Hydroxyl groups on the naphthalene ring (e.g., 1-hydroxy vs. 3-hydroxy) modulate electron distribution and hydrogen bonding .

Lipophilicity :

  • Longer alkyl chains (e.g., butoxy in compound 16) improve membrane penetration but may reduce solubility .

Electron Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antimycobacterial activity, while electron-donating groups (e.g., OCH₃, OC₂H₅) are less effective unless paired with synergistic structural features .

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide is a synthetic organic compound characterized by a naphthalene core, an ethoxyphenoxy side chain, and a carboxamide functional group. Its molecular formula is C21H21NO3, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 335.403 g/mol
  • Structure : The compound consists of a naphthalene ring system linked to an ethoxyphenoxy group through an ethylene bridge, terminating in a carboxamide group. This unique structure contributes to its biological properties.

This compound interacts with various biological targets. The compound is known to modulate enzyme activities and receptor functions, which can lead to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anticancer Potential : Research indicates that it may have anticancer effects, possibly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.

The exact molecular pathways remain under investigation, but initial findings suggest that it may influence signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

A study conducted on various derivatives of naphthalene carboxamides highlighted the antimicrobial efficacy of this compound against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Mechanism
MCF-715.5Induction of apoptosis
HeLa12.3Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a lead for further development in anticancer therapies.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound in vivo using mouse models implanted with tumor cells. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
  • Toxicological Assessment : Toxicity studies conducted on rodents revealed no acute toxicity at doses up to 200 mg/kg body weight. However, long-term studies are necessary to assess chronic toxicity and safety profiles.

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